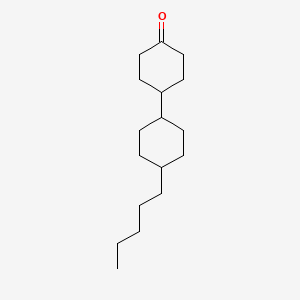

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFNAZSDVXEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601005150 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87625-10-3, 84868-02-0 | |

| Record name | 4′-Pentyl[1,1′-bicyclohexyl]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87625-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-pentyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of its corresponding alcohol, and outlines methods for its purification and characterization. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a process diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Chemical Identity and Properties

This compound, also known as 4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one, is a bicyclic ketone. Its structure consists of two cyclohexane rings connected in a trans configuration, with a pentyl group attached to one ring and a ketone functional group on the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 84868-02-0 | [1] |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.42 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Boiling Point (predicted) | 341.6 ± 10.0 °C at 760 mmHg | [2] |

| Density (predicted) | 0.926 ± 0.06 g/cm³ | [2] |

| Flash Point (predicted) | 152.6 °C | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectral Data

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Signals in the δ 0.8-2.5 ppm range. A multiplet around δ 2.2-2.5 ppm corresponding to the protons alpha to the carbonyl group. A triplet around δ 0.9 ppm for the terminal methyl group of the pentyl chain. Complex multiplets for the other aliphatic protons. |

| ¹³C NMR | A signal in the δ 208-212 ppm range for the carbonyl carbon. Signals in the δ 10-60 ppm range for the aliphatic carbons. |

| IR Spectroscopy | A strong absorption band in the range of 1705-1725 cm⁻¹ characteristic of a ketone C=O stretch. C-H stretching vibrations in the 2850-3000 cm⁻¹ range. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 250. Subsequent fragmentation would likely involve cleavage of the pentyl chain and the bicyclohexyl ring system. |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol

This procedure is adapted from the known synthesis of the precursor alcohol.[3]

Materials:

-

4'-Pentyl-[1,1'-biphenyl]-4-ol

-

Ethanol

-

Rhodium on carbon (Rh/C) catalyst

Procedure:

-

In a high-pressure autoclave, dissolve 4'-Pentyl-[1,1'-biphenyl]-4-ol in ethanol.

-

Add a catalytic amount of Rh/C to the solution.

-

Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain under hydrogen pressure with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from fresh ethanol to obtain pure trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol.

Experimental Protocol: Oxidation to this compound

This is a general procedure for the Jones oxidation of a secondary alcohol to a ketone.

Materials:

-

trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol

-

Acetone (anhydrous)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol in anhydrous acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/brown.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[4] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a white solid.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly for applications in materials science. Its rigid bicyclohexyl core and alkyl chain make it a valuable building block for:

-

Liquid Crystals: The trans-cyclohexyl rings provide the necessary rigidity and linear shape for the formation of nematic and smectic liquid crystalline phases. These are essential components in liquid crystal displays (LCDs).

-

Specialty Polymers: It can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.

-

Organic Synthesis: It serves as a precursor for a variety of other organic compounds through reactions at the ketone functional group.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause irritation to the skin, eyes, and respiratory tract.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical properties, a plausible and detailed synthetic route, and its primary applications. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound. As with all chemical procedures, appropriate safety precautions must be taken when handling and performing the described reactions.

References

4-(trans-4-Pentylcyclohexyl)cyclohexanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of this compound (CAS No: 84868-02-0). It is designed for researchers, analytical scientists, and professionals in drug development and materials science who require a robust framework for structural verification. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of analytical data to build an unassailable structural proof, emphasizing the causality behind each experimental choice and data interpretation.

Introduction and Physicochemical Profile

This compound is a bicyclic organic compound with the molecular formula C₁₇H₃₀O.[1] It is a key intermediate in various chemical syntheses, including for liquid crystals, fragrances, and preservatives.[1][2] An unambiguous confirmation of its structure, particularly the trans stereochemistry of the cyclohexyl ring junction, is critical for ensuring its physicochemical properties and reactivity in subsequent applications.

Before undertaking advanced spectroscopic analysis, a summary of its known physical properties provides an essential baseline for sample identification and handling.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.42 g/mol | [1] |

| Appearance | White crystal or colorless liquid | [2] |

| Boiling Point | 341.6 ± 10.0 °C (Predicted) | [2] |

| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 84868-02-0 | [1] |

The elucidation process follows a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to be self-validating, with concordant data from all techniques required for final confirmation.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the foundational step, providing the most direct evidence of the molecule's mass and elemental composition. For a compound of this nature, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the preferred method due to its volatility and the rich, reproducible fragmentation patterns generated by EI.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a Mass Spectrometer.

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Data Interpretation & Trustworthiness

The primary objective is to identify the molecular ion peak (M⁺•). For this compound, this is expected at m/z 250 . The presence of this peak, corresponding to the molecular weight of C₁₇H₃₀O, provides the first piece of structural evidence.[1]

High-resolution mass spectrometry (HRMS) would further validate the molecular formula by providing an exact mass (calculated: 250.2297) with high accuracy, distinguishing it from other potential elemental compositions.

Fragmentation Analysis (Self-Validation): The fragmentation pattern must be consistent with the proposed structure. Key fragments provide corroborating evidence for the different structural motifs. While specific spectra for the target molecule are not widely published, we can predict major fragmentation pathways based on the structure and data from similar bicyclohexyl compounds.[3][4]

References

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

CAS Number: 84868-02-0

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a compound primarily utilized as a key intermediate in the synthesis of liquid crystals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and chemical synthesis.

Chemical and Physical Properties

This compound is a disubstituted cyclohexanone derivative characterized by a trans-configured pentylcyclohexyl group at the 4-position. Its chemical structure and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₀O | [1][2] |

| Molecular Weight | 250.42 g/mol | [1] |

| Appearance | White to almost white powder or lump | [3] |

| Boiling Point | 341.6 °C at 760 mmHg | [1] |

| Density | 0.926 g/cm³ | [2][4] |

| Flash Point | 152.6 °C | [1] |

| Storage Temperature | Room temperature, in a dry and sealed container | [1] |

Synthesis

The synthesis of this compound can be achieved through various methods, with a common approach involving the catalytic hydrogenation of a corresponding phenolic precursor followed by oxidation. A generalized synthetic workflow is outlined below. While specific, detailed industrial protocols are proprietary, a plausible laboratory-scale synthesis can be described based on general organic chemistry principles and patent literature.[5][6]

A general method for the synthesis of 4-substituted cyclohexanones involves a two-step process:[5]

-

Catalytic Hydrogenation: The corresponding 4-substituted phenol is hydrogenated to yield the 4-substituted cyclohexanol.

-

Oxidation: The resulting cyclohexanol is then oxidized to the desired cyclohexanone.

A patent describes a method for synthesizing 4-substituted cyclohexanones where a 4-substituted phenol is catalytically hydrogenated to the corresponding cyclohexanol, which is then oxidized using an oxygen-containing gas.[5]

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (Example using Pyridinium Chlorochromate - PCC)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale. Appropriate safety precautions must be taken.

-

Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 4-(trans-4-pentylcyclohexyl)cyclohexanol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.

-

Reaction: The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials.[1][7] The rigid trans-cyclohexyl framework of this molecule contributes to the thermal stability and desirable mesomorphic properties of the final liquid crystal products.[7] These liquid crystals are essential components in various electro-optical devices, most notably in liquid crystal displays (LCDs).

Additionally, this compound and its derivatives are used in the synthesis of:

Biological Activity and Toxicological Profile

Biological Activity

There is currently a lack of publicly available scientific literature detailing the specific biological activity or pharmacological effects of this compound. However, studies on other cyclohexanone derivatives have indicated potential bioactivities. For instance, certain α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting a possible role in the context of neurodegenerative diseases.[8] Other research has shown that some cyclohexenone derivatives possess anti-inflammatory, antifungal, antibacterial, antiviral, and anticancer properties.[9][10][11] It is important to emphasize that these findings pertain to structurally related but different compounds, and no direct biological activity has been reported for this compound.

Toxicological Data

A safety data sheet for a closely related compound, 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, indicates that it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).

General safety precautions for handling cyclohexanone derivatives include:

-

Avoiding contact with skin and eyes.[2]

-

Using in a well-ventilated area.[2]

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[2]

In case of contact, it is advised to rinse the affected area with plenty of water.[2]

Conclusion

This compound is a well-characterized chemical intermediate with established applications in the synthesis of liquid crystals and other specialty chemicals. Its chemical and physical properties are well-documented, and general synthetic routes are understood. While there is a notable absence of specific biological and pharmacological data for this compound, the broader class of cyclohexanone derivatives has shown a range of biological activities, suggesting a potential area for future research. For professionals in drug development, this compound may be of interest as a scaffold for the synthesis of novel therapeutic agents, although its own biological profile remains to be elucidated. Researchers in materials science will continue to find this compound valuable for the development of advanced liquid crystal materials.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 4-(trans-4′-n-Pentylcyclohexyl)cyclohexanone – Biotuva Life Sciences [biotuva.com]

- 4. chembk.com [chembk.com]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Role of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Advanced Liquid Crystal Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core mechanism of action of 4-(trans-4-pentylcyclohexyl)cyclohexanone when incorporated into liquid crystal mixtures. While this specific compound is not typically a mesogen itself, its molecular structure and physical properties significantly influence the electro-optical characteristics of host liquid crystal materials. This document will explore its role in modulating key parameters such as dielectric anisotropy, viscosity, and clearing point, supported by data from analogous compounds and established principles of liquid crystal physics. Detailed experimental methodologies for characterizing these effects are also provided, alongside visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The Significance of Alicyclic Ketones in Liquid Crystal Technology

Liquid crystal displays (LCDs) and other electro-optical devices rely on the precise control of the physical properties of the liquid crystalline materials they employ. These properties, including dielectric anisotropy (Δε), rotational viscosity (γ₁), and the nematic-isotropic transition temperature (clearing point, Tₙᵢ), are critical for device performance, dictating factors such as switching speed, threshold voltage, and operational temperature range.

The molecular architecture of the constituent molecules in a liquid crystal mixture is paramount in determining these bulk properties. The inclusion of alicyclic rings, such as cyclohexane, is a well-established strategy for modulating the mesomorphic behavior of liquid crystals. Compounds containing the trans-4-pentylcyclohexyl moiety are known for their ability to impart low viscosity and high thermal stability.[1] While much of the literature focuses on mesogenic derivatives, the role of non-mesogenic additives like this compound is crucial for fine-tuning the performance of liquid crystal mixtures. This guide elucidates the mechanism by which this specific ketone influences the collective behavior of liquid crystal hosts.

Molecular Structure and its Implications

The molecular structure of this compound is key to understanding its function within a liquid crystal mixture. It consists of three main components:

-

A flexible pentyl chain: This non-polar alkyl tail contributes to the overall molecular volume and influences intermolecular interactions, primarily through van der Waals forces.

-

A rigid trans-1,4-disubstituted cyclohexane ring: This alicyclic core provides structural rigidity and contributes to a rod-like molecular shape, which is essential for promoting or disrupting the orientational order of a nematic host. The trans configuration ensures a more linear and elongated shape compared to the cis isomer.

-

A polar ketone group: The carbonyl group (C=O) introduces a significant dipole moment perpendicular to the long molecular axis.

This combination of a largely non-polar, elongated structure with a transverse dipole moment is the primary determinant of its mechanism of action in a liquid crystal host.

Mechanism of Action in Nematic Liquid Crystals

When introduced into a nematic liquid crystal host, this compound molecules align themselves with the director (the average direction of the long axes of the host molecules) to minimize the free energy of the system. However, due to its specific molecular features, it modulates the host's properties in several ways:

Impact on Dielectric Anisotropy (Δε)

The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude are critical for the operation of twisted nematic (TN) and vertical alignment (VA) LCDs.

The ketone group in this compound possesses a strong dipole moment. Due to the geometry of the cyclohexanone ring, this dipole is oriented largely perpendicular to the long axis of the molecule. When the molecule aligns with the director of a nematic host, this transverse dipole moment primarily contributes to the perpendicular component of the dielectric permittivity (ε⊥).

This leads to a negative contribution to the overall dielectric anisotropy of the mixture (Δε = ε∥ - ε⊥). Therefore, this compound can be used to:

-

Decrease a positive Δε: In host mixtures with positive dielectric anisotropy, adding this compound will lower the value of Δε.

-

Induce or enhance a negative Δε: In hosts with low or no dielectric anisotropy, or even in combination with other negative components, it can help to achieve a more negative Δε, which is desirable for VA-mode LCDs.

Illustrative Data:

| Property | Host Liquid Crystal (e.g., a positive Δε mixture) | Host + this compound (Illustrative) |

| Dielectric Anisotropy (Δε) | +5.0 | +3.5 |

| Threshold Voltage (Vth) | 1.5 V | 1.8 V |

Effect on Rotational Viscosity (γ₁)

The rotational viscosity is a measure of the internal friction that the liquid crystal molecules experience when they reorient under the influence of an electric field. It is a key parameter that affects the switching speed of an LCD.

The inclusion of the saturated cyclohexane rings in this compound generally leads to a reduction in the rotational viscosity of the mixture compared to analogous compounds containing more bulky or polarizable aromatic rings.[2] The flexible pentyl chain also contributes to this effect. Lower viscosity is highly desirable as it leads to faster switching times for the liquid crystal display.

Illustrative Data:

The table below shows a hypothetical comparison of the effect on viscosity.

| Property | Host Liquid Crystal (e.g., a biphenyl-based mixture) | Host + this compound (Illustrative) |

| Rotational Viscosity (γ₁) at 20°C | 150 mPa·s | 130 mPa·s |

| Switching-off time (τ_off) | 20 ms | 17 ms |

Influence on the Clearing Point (Tₙᵢ)

The clearing point is the temperature at which the liquid crystal transitions from the ordered nematic phase to the disordered isotropic liquid phase. A high and stable clearing point is essential for a wide operational temperature range of the device.

As a non-mesogenic compound, this compound acts as an impurity in the liquid crystal host. According to the Schroeder-Van Laar equation, the addition of a solute to a liquid crystal will depress its clearing point. The magnitude of this depression depends on the concentration of the additive and its interaction with the host molecules. The relatively rigid, rod-like shape of the molecule may mitigate this effect to some extent compared to more globular impurities. However, a decrease in the clearing point of the mixture is the expected outcome.

Illustrative Data:

| Property | Host Liquid Crystal | Host + 5 wt% of this compound (Illustrative) |

| Clearing Point (Tₙᵢ) | 80 °C | 75 °C |

Experimental Protocols

To quantitatively assess the impact of this compound on a liquid crystal mixture, a series of standard characterization techniques are employed.

Measurement of Dielectric Anisotropy

-

Apparatus: Impedance analyzer, temperature-controlled hot stage, liquid crystal cell with planar and homeotropic alignment layers.

-

Methodology:

-

Prepare mixtures of the host liquid crystal with varying weight percentages of this compound.

-

Fill two types of liquid crystal cells (one inducing planar alignment where the director is parallel to the substrates, and one inducing homeotropic alignment where the director is perpendicular to the substrates).

-

Place the cell in the hot stage and apply a low-frequency AC voltage (typically 1 kHz).

-

Measure the capacitance of the planar cell (C∥) and the homeotropic cell (C⊥) as a function of temperature in the nematic range.

-

Calculate the dielectric permittivities using the cell geometry: ε∥ = (C∥ * d) / (ε₀ * A) and ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

-

Measurement of Rotational Viscosity

-

Apparatus: Polarizing optical microscope, function generator, photodetector, oscilloscope, temperature-controlled hot stage, planar aligned liquid crystal cell.

-

Methodology:

-

Place the filled planar cell in the hot stage between crossed polarizers at a 45° angle to the director.

-

Apply a square wave voltage significantly above the threshold voltage to switch the liquid crystal molecules.

-

Measure the optical transmission through the setup.

-

When the voltage is turned off, the molecules relax back to their initial state. The decay of the optical signal is recorded by the photodetector and oscilloscope.

-

The switching-off time (τ_off) is determined from the decay curve (typically the time taken for the transmission to fall from 90% to 10%).

-

The rotational viscosity (γ₁) can be calculated using the formula: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell gap and K₁₁ is the splay elastic constant (which needs to be measured independently, e.g., via a Fredericks transition experiment).

-

Determination of the Clearing Point

-

Apparatus: Differential Scanning Calorimeter (DSC) or a polarizing optical microscope with a hot stage.

-

Methodology (DSC):

-

A small, weighed amount of the liquid crystal mixture is hermetically sealed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 5 °C/min).

-

The heat flow into the sample is measured as a function of temperature.

-

The nematic-to-isotropic phase transition is observed as an endothermic peak. The peak temperature is taken as the clearing point (Tₙᵢ).

-

-

Methodology (POM):

-

A small amount of the mixture is placed on a glass slide and covered with a coverslip.

-

The sample is heated on the hot stage while being observed under the polarizing microscope.

-

The clearing point is the temperature at which the birefringent nematic texture disappears, and the field of view becomes completely dark (isotropic).

-

Visualizations

Molecular Alignment and Dielectric Contribution

References

In-Depth Technical Guide: Physicochemical Properties of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a bicyclohexyl derivative. The information is presented to support research and development activities where this compound is of interest.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₇H₃₀O[1][2] |

| Molecular Weight | 250.425 g/mol [1] |

| CAS Number | 84868-02-0[1][2] |

Methodology for Property Determination

The molecular formula and weight of a compound like this compound are typically determined and confirmed through a combination of analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps in confirming the elemental composition. The exact mass for this compound is 250.229665576 Da.[1]

-

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula (C₁₇H₃₀O) to verify its accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the presence of functional groups (like the ketone) and the specific stereochemistry (trans-configuration), thus validating the structure corresponding to the molecular formula.

Data Relationship Visualization

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

References

The Ascendant Scaffold: A Technical Guide to Bicyclohexyl Ketone Derivatives in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The bicyclohexyl ketone motif, a distinctive three-dimensional scaffold, is carving a significant niche in the landscape of medicinal chemistry. Its inherent rigidity and defined stereochemistry offer a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanistic underpinnings of bicyclohexyl ketone derivatives, intended to serve as a valuable resource for researchers engaged in the exploration of this promising chemical space.

Synthesis of the Bicyclohexyl Ketone Core and Its Derivatives

The construction of the bicyclohexyl ketone scaffold and its subsequent derivatization can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Key Synthetic Methodologies

A prevalent method for the industrial-scale synthesis of dicyclohexyl ketone is the catalytic ketonization of hexahydrobenzoic acid (cyclohexanecarboxylic acid). This process typically involves heating the carboxylic acid at high temperatures in the presence of a metal oxide catalyst, such as manganous oxide, to induce decarboxylative coupling.

For laboratory-scale synthesis and the introduction of diverse functionalities, classical organometallic reactions are frequently employed. The Grignard reaction, for instance, allows for the coupling of a cyclohexylmagnesium halide with a cyclohexanecarbonyl chloride or a related acyl donor.

Furthermore, the oxidation of dicyclohexylcarbinol, the corresponding secondary alcohol, provides a straightforward route to the ketone. A variety of oxidizing agents can be utilized, with pyridinium chlorochromate (PCC) being a common choice for its mildness and efficiency.

This protocol outlines a general procedure for the synthesis of dicyclohexyl ketone via the oxidation of dicyclohexylcarbinol using pyridinium chlorochromate (PCC).

Materials:

-

Dicyclohexylcarbinol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of dicyclohexylcarbinol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude dicyclohexyl ketone can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis workflow for bicyclohexyl ketone.

Biological Activities and Therapeutic Potential

Derivatives of the bicyclohexyl ketone scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with biological targets.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various bicyclic and cyclohexyl ketone derivatives. It is important to note that while data on a wide range of directly substituted bicyclohexyl ketones is still emerging, the activities of these closely related analogs provide strong rationale for the exploration of the bicyclohexyl ketone scaffold.

Table 1: Anticancer Activity of Bicyclic and Cyclohexyl Ketone Derivatives

| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference Compound |

| Naphthoquinone esters with 2'-cyclohexyl substituents | Human epidermoid carcinoma (KB) | Varies | - |

| Naphthoquinone esters with 2'-cyclohexyl substituents | Human cervical carcinoma (HeLa) | Varies | - |

| Naphthoquinone esters with 2'-cyclohexyl substituents | Human hepatocellular carcinoma (HepG₂) | Varies | - |

| 2-Cyclopentyloxyanisole derivatives with piperidin-4-one | Various cancer cell lines | 4.38–14.32 μM | Celecoxib, Afatinib, Doxorubicin |

| α,β-Unsaturated ketones based on oleanolic acid | Human prostate cancer (PC3) | 7.785 μM (compound 4b) | Doxorubicin |

Table 2: Enzyme Inhibition by Bicyclic and Cyclohexyl Ketone Derivatives

| Compound Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Reference Compound |

| Fused bicyclo[2.2.2]octene derivatives | SARS-CoV-2 Main Protease (3CLpro) | Micromolar range | - |

| Bicyclo[2.2.2]octane amide derivatives | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | - | - |

| 2-Cyclopentyloxyanisole derivatives | COX-2 | 1.08 μM (compound 4b) | Celecoxib |

| 2-Cyclopentyloxyanisole derivatives | PDE4B | 3.98 μM (compound 13) | Roflumilast |

| Para-substituted bis(arylidene)cycloalkanones | Human pancreatic α-amylase | 19.8 ± 2.0 µM (4d, p-Cl) | Acarbose |

Table 3: Antimicrobial Activity of Cyclohexanone Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference Compound |

| Cyclohexanone pentaerythritol ketal | S. aureus, E. coli, etc. | Concentration-dependent inhibition | - |

| Functionally substituted cyclohexane derivatives | Candida albicans, C. glabrata, G. candidum | 37-6200 fold more active than tetracycline | Tetracycline |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which bicyclohexyl ketone derivatives exert their biological effects is crucial for rational drug design and optimization. While specific signaling pathways for many derivatives are still under investigation, insights can be drawn from the activities of structurally related compounds.

For instance, the inhibition of cyclooxygenase-2 (COX-2) by certain bicyclic ketone derivatives suggests their potential to modulate the inflammatory cascade. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 can therefore lead to anti-inflammatory and analgesic effects.

Inhibition of the COX-2 pathway.

Conclusion and Future Directions

Bicyclohexyl ketone derivatives represent a versatile and promising scaffold in modern drug discovery. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the exploration of a vast chemical space. The biological activities reported to date, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the therapeutic potential of this compound class.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of bicyclohexyl ketone derivatives to establish comprehensive structure-activity relationships. Elucidation of their precise mechanisms of action and corresponding signaling pathways will be critical for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation of this remarkable scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

An In-Depth Technical Guide to the Early Studies of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies on 4-(trans-4-pentylcyclohexyl)cyclohexanone, a compound of interest in materials science and as a synthetic intermediate. This document collates available quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Compound Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 84868-02-0 |

| Molecular Formula | C₁₇H₃₀O |

| Molecular Weight | 250.42 g/mol |

| Physical Property | Value | Source |

| Boiling Point | 341.6 °C at 760 mmHg | [1] |

| Flash Point | 152.6 °C | [1] |

| Density | 0.926 g/cm³ | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the hydrogenation of a substituted phenol followed by oxidation of the resulting cyclohexanol. The following protocols are based on established methodologies for similar compounds.

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

This procedure involves the catalytic hydrogenation of 4-pentylphenol.

Materials:

-

4-Pentylphenol

-

Rhodium on alumina (Rh/Al₂O₃) catalyst or Raney Nickel

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

A solution of 4-pentylphenol in ethanol is placed in a high-pressure autoclave.

-

A catalytic amount of Rh/Al₂O₃ or Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas to remove air.

-

Hydrogen gas is introduced into the autoclave to a pressure of 2-8 MPa.

-

The reaction mixture is heated to a temperature of 50-100°C and stirred vigorously for 10-24 hours, or until hydrogen uptake ceases.[2]

-

After cooling to room temperature, the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 4-(4-pentylcyclohexyl)cyclohexanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as a mixture of toluene and ethanol to afford the desired trans-isomer.[2]

Step 2: Synthesis of this compound

This procedure outlines the oxidation of the cyclohexanol intermediate to the target cyclohexanone.

Materials:

-

4-(trans-4-Pentylcyclohexyl)cyclohexanol

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphotungstic acid

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

N-Methylpyrrolidinone (NMP) (solvent)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are mixed in a molar ratio of approximately 1:0.1.

-

Hydrogen peroxide is added to the mixture with stirring to form the oxidant solution.

-

The reactant, 4-(trans-4-pentylcyclohexyl)cyclohexanol, and the solvent, N-methylpyrrolidinone, are added to the oxidant solution. The molar ratio of the reactant to sodium tungstate dihydrate is typically in the range of 100:5 to 100:8, and the molar ratio of the reactant to hydrogen peroxide is between 1:2 and 1:5.

-

The reaction mixture is heated to 80-90°C and stirred for 5-8 hours.

-

Upon completion of the reaction, the solvent (NMP) is removed by vacuum distillation.

-

The residue is cooled to room temperature and extracted with petroleum ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Theoretical Properties and Computational Modeling of 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. This compound, a derivative of cyclohexanone, is of interest for its potential applications in materials science and as a synthetic intermediate. This document summarizes its known physicochemical properties, outlines a detailed workflow for its computational analysis based on established methodologies for similar molecules, and presents a general experimental protocol for its synthesis. The information is structured to be a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation and application of this molecule.

Introduction

This compound is an organic compound featuring a bicyclohexyl core with a pentyl chain and a ketone functional group. Its structure suggests potential for interesting conformational behavior and intermolecular interactions, making it a candidate for applications in liquid crystals and as a building block in the synthesis of more complex molecules. Understanding its theoretical properties and employing computational modeling are crucial steps in exploring its potential and designing new applications.

Theoretical Properties

The theoretical and physical properties of this compound have been reported in various chemical databases. A summary of these key quantitative data is presented in Table 1.

Table 1: Summary of Theoretical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.425 g/mol | [1] |

| Boiling Point | 338-340 °C | |

| Flash Point | ~144 °C | |

| Density | ~0.926 g/cm³ | |

| LogP (calculated) | 5.13240 | [1] |

| Complexity | 240 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

Computational Modeling Workflow

While specific computational studies on this compound are not extensively documented, a robust modeling workflow can be established based on standard computational chemistry techniques applied to similar cyclohexanone derivatives. This workflow is designed to elucidate the molecule's conformational landscape, electronic properties, and potential intermolecular interactions.

Detailed Methodologies

-

Molecular Structure Preparation: An initial 3D structure of this compound can be generated using molecular building software.

-

Conformational Analysis:

-

Molecular Mechanics (MM) Search: A systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify low-energy conformers. This is crucial for molecules with multiple rotatable bonds.

-

Density Functional Theory (DFT) Optimization: The geometries of the lowest energy conformers identified by the MM search are then optimized using a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Profiling: The relative energies of the optimized conformers are calculated to determine the most stable conformations and their population distribution at a given temperature.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions are calculated to assess the molecule's reactivity and electronic transition properties.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects.

-

-

Spectroscopic Properties Prediction:

-

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

-

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure and conformation.

-

Experimental Protocol: Synthesis

A general synthesis method for this compound can be adapted from known procedures for related 4-substituted cyclohexanones. A plausible synthetic route involves the oxidation of the corresponding alcohol.

References

Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a bicyclohexyl derivative with potential applications in materials science and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for the acquisition of such data are also provided, alongside visualizations of the analytical workflow.

Chemical Structure and Properties

This compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the cyclohexanone and pentylcyclohexyl moieties.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1725 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C-H (Bending) | 1445 - 1465 | Medium |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexanone α-protons | 2.2 - 2.5 | m | 4H |

| Cyclohexanone β, γ-protons | 1.2 - 2.1 | m | 5H |

| Pentylcyclohexyl methine proton | 0.9 - 1.2 | m | 1H |

| Pentylcyclohexyl methylene & methine protons | 0.8 - 1.9 | m | 10H |

| Pentyl chain methylene protons | 1.2 - 1.4 | m | 6H |

| Pentyl chain terminal methyl protons | 0.8 - 0.9 | t | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 209 - 212 |

| Cyclohexanone α-carbons | 40 - 43 |

| Cyclohexanone β, γ-carbons | 25 - 35 |

| Pentylcyclohexyl carbons | 26 - 45 |

| Pentyl chain carbons | 14 - 37 |

Mass Spectrometry

| m/z | Predicted Relative Intensity | Assignment |

| 250 | Moderate | [M]⁺ (Molecular Ion) |

| 193 | High | [M - C₄H₉]⁺ |

| 125 | High | [C₈H₁₃O]⁺ |

| 98 | Moderate | [C₆H₁₀O]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

The sample tube is placed in the NMR probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The FID is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to the TMS signal (0 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

The concentration is typically in the range of 10-100 µg/mL.

-

-

GC Separation:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As components elute from the GC column, they enter the MS ion source.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated for each eluting component.

-

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of data from different spectroscopic techniques for structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

An diligent search for a direct, one-step synthesis of 4-(trans-4-pentylcyclohexyl)cyclohexanone from the specified starting materials, cyclohexanone and n-pentanol, did not yield a scientifically established or feasible protocol. The molecular structure of the target compound, which contains two cyclohexane rings and a pentyl group, necessitates a multi-step synthetic approach. The provided starting materials can serve as precursors for different fragments of the final molecule, but they do not react directly to form the product.

This document presents a robust and chemically sound multi-step synthesis for this compound, based on established organic chemistry principles and analogous syntheses found in the literature. The protocols are designed for an audience of researchers, scientists, and drug development professionals, providing detailed methodologies and data presentation. The proposed pathway begins with an advanced intermediate, 4-(trans-4-pentylcyclohexyl)phenol, which can be synthesized separately. The subsequent steps to achieve the target molecule are detailed below.

1. Introduction

This compound is an organic compound of interest in materials science, particularly as an intermediate for liquid crystal materials.[1][2] Its structure, featuring a rigid bicyclohexyl core and a flexible pentyl chain, imparts unique properties suitable for such applications. This document outlines a reliable two-step synthesis protocol starting from 4-(trans-4-pentylcyclohexyl)phenol. The synthesis involves:

-

Catalytic Hydrogenation: The aromatic phenol ring is reduced to a cyclohexanol.

-

Oxidation: The resulting secondary alcohol is oxidized to the target cyclohexanone.

This pathway is a standard and effective method for converting substituted phenols into their corresponding cyclohexanone derivatives.[3]

2. Overall Synthetic Scheme

The overall transformation from the phenol intermediate to the final ketone product is illustrated below.

Caption: Overall two-step synthesis pathway.

3. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(trans-4-Pentylcyclohexyl)phenol

This procedure details the reduction of the phenolic ring to a cyclohexanol ring via catalytic hydrogenation. Rhodium on carbon is an effective catalyst for this transformation.

Materials and Equipment:

-

4-(trans-4-pentylcyclohexyl)phenol

-

5% Rhodium on Carbon (Rh/C)

-

Ethanol (anhydrous)

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a high-pressure reaction vessel, add 4-(trans-4-pentylcyclohexyl)phenol (e.g., 24.6 g, 0.1 mol).

-

Add anhydrous ethanol (250 mL) to dissolve the starting material.

-

Carefully add 5% Rhodium on Carbon catalyst (e.g., 1.2 g, ~5 wt%).

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 50-100 psi.

-

Heat the mixture to 50-70 °C and stir vigorously.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

The crude product, trans-4-(trans-4-pentylcyclohexyl)cyclohexanol, can be purified by recrystallization from a suitable solvent like ethanol or hexane.[4]

Protocol 2: Oxidation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

This protocol describes the oxidation of the secondary alcohol to the target ketone using a Jones reagent.

Materials and Equipment:

-

trans-4-(trans-4-pentylcyclohexyl)cyclohexanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Toluene or Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Isopropyl alcohol (for quenching)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Ice bath

Procedure:

-

Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 23.6 g of concentrated H₂SO₄ to 50 mL of water. Then, add 14.5 g of CrO₃ in small portions with stirring until fully dissolved.

-

Set up Reaction: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the trans-4-(trans-4-pentylcyclohexyl)cyclohexanol (e.g., 25.2 g, 0.1 mol) in 250 mL of acetone.

-

Cool the acetone solution in an ice bath to 0-5 °C.

-

Add Jones Reagent: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the temperature below 10 °C. The color will change from orange to a murky green/blue.

-

After the addition is complete (typically 1-2 hours), remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

Quench Reaction: Quench the excess oxidant by carefully adding isopropyl alcohol dropwise until the orange color disappears completely.

-

Work-up: a. Filter the mixture to remove the solid chromium salts. b. Transfer the filtrate to a separatory funnel and add 200 mL of water. c. Extract the aqueous layer with toluene or diethyl ether (3 x 100 mL).[1] d. Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

4. Data Summary

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactants and Products for Hydrogenation (Step 1)

| Compound Name | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |

| 4-(trans-4-Pentylcyclohexyl)phenol | C₁₇H₂₆O | 246.39 | 24.6 g | 0.1 | 1.0 |

| Hydrogen (H₂) | H₂ | 2.02 | >50 psi | excess | - |

| 5% Rhodium on Carbon | Rh/C | - | 1.2 g | - | - |

| Product | |||||

| trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | C₁₇H₃₂O | 252.44 | 22.7 g | 0.09 | - |

Note: Actual yield is estimated at 90% for this example.

Table 2: Reactants and Products for Oxidation (Step 2)

| Compound Name | Formula | MW ( g/mol ) | Amount | Moles (mol) | Eq. |

| trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | C₁₇H₃₂O | 252.44 | 25.2 g | 0.1 | 1.0 |

| Chromium Trioxide (CrO₃) | CrO₃ | 99.99 | 14.5 g | 0.145 | 1.45 |

| Product | |||||

| This compound | C₁₇H₃₀O | 250.42 | 21.3 g | 0.085 | - |

Note: Actual yield is estimated at 85% for this example.[1]

5. Workflow Visualization

The following diagram illustrates the detailed workflow for the oxidation and work-up procedure.

Caption: Detailed workflow for the oxidation step.

6. Safety Information

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, preferably in a fume hood, using appropriate high-pressure equipment.

-

Jones Oxidation: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Concentrated sulfuric acid is extremely corrosive. Both must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The preparation of the Jones reagent is highly exothermic and must be done in an ice bath.

-

Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Experimental Protocol for the Preparation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(trans-4-pentylcyclohexyl)cyclohexanone, a key intermediate in the manufacturing of liquid crystals. The synthesis involves the oxidation of the corresponding secondary alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol, utilizing Jones reagent. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a significant building block in the synthesis of liquid crystal materials. Its bicyclohexyl core structure functionalized with a pentyl chain and a ketone group imparts desirable mesomorphic properties. The synthesis of this compound is a critical step in the production of various liquid crystal displays (LCDs) and other optoelectronic devices. The protocol outlined here describes a reliable and scalable method for its preparation via the Jones oxidation of the corresponding alcohol precursor.

Reaction Scheme

The synthesis proceeds through the oxidation of the secondary alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol, to the desired ketone, this compound, using Jones reagent (a solution of chromium trioxide in sulfuric acid and water).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

4-(trans-4-Pentylcyclohexyl)cyclohexanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

-

Apparatus for distillation (optional)

Procedure

1. Preparation of Jones Reagent:

-

Caution: Chromium trioxide is highly toxic and corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

In a beaker, carefully dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄).

-

Slowly and with constant stirring, add 5.0 mL of deionized water to the mixture. The addition is exothermic, so it is crucial to cool the beaker in an ice bath during this process to maintain a low temperature.

2. Oxidation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-(trans-4-pentylcyclohexyl)cyclohexanol in 50 mL of acetone.

-

Cool the flask in an ice bath to 0-5 °C.

-

While maintaining the temperature, add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The persistence of a reddish-orange color indicates the completion of the oxidation.

3. Work-up:

-

Quench the reaction by the dropwise addition of isopropanol until the reddish-orange color disappears and the solution turns entirely green.

-

Pour the reaction mixture into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, purification can be achieved by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 84868-02-0 | [1][2] |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.42 g/mol | [1] |

| Boiling Point | 341.6 °C at 760 mmHg | [1] |

| Density | 0.926 g/cm³ | [1] |

| Appearance | Colorless liquid | [3] |

| ¹H NMR (CDCl₃, est.) | δ 0.88 (t, 3H), 1.0-2.5 (m, 27H) ppm | |

| ¹³C NMR (CDCl₃, est.) | δ 212.0 (C=O), 41.5, 36.5, 33.5, 32.0, 29.5, 22.5, 14.0 ppm | |

| IR (neat, est.) | ~1715 cm⁻¹ (C=O stretch) |

Estimated spectral data is based on typical values for similar structures.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Chromium trioxide is a known carcinogen and a strong oxidizing agent. Avoid contact with skin and inhalation.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: The Role of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Nematic Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and characterization of nematic liquid crystal mixtures incorporating 4-(trans-4-Pentylcyclohexyl)cyclohexanone. This document outlines detailed experimental protocols and presents data on the impact of structurally similar compounds on the physical properties of nematic mixtures, offering a valuable resource for the development of advanced liquid crystal materials for display technologies and other applications.

Introduction

Nematic liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their constituent molecules possess long-range orientational order but no long-range positional order. This anisotropy is key to their application in a wide array of electro-optical devices, most notably liquid crystal displays (LCDs). The performance of an LCD is critically dependent on the physical properties of the liquid crystal mixture used, including its birefringence (Δn), dielectric anisotropy (Δε), viscosity, and clearing point (the temperature of transition to the isotropic liquid phase).

The addition of various organic compounds to a host nematic liquid crystal mixture is a common strategy to fine-tune these properties for specific applications. This compound, with its bicyclohexane core, is a molecule of interest in this regard. The saturated rings and the polar ketone group can influence the intermolecular interactions within the liquid crystal mixture, thereby altering its macroscopic properties. While specific data for this exact compound is not widely published, the following sections provide protocols and data for structurally analogous systems to guide research and development.

Synthesis of this compound

A general and environmentally friendly method for the synthesis of 4-(4'-n-alkylcyclohexyl)cyclohexanones has been developed, which can be adapted for the synthesis of this compound.[1] This method utilizes a clean oxidant and offers a high yield with a simple process.

Synthesis Protocol

The synthesis is a two-step process starting from the corresponding alcohol, 4-(4'-n-pentylcyclohexyl)cyclohexanol.

Step 1: Preparation of the Oxidant

-

In a reaction vessel, mix and stir sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid.

-

To this mixture, add hydrogen peroxide (H₂O₂) to form the active oxidant. Hydrogen peroxide serves as a clean oxidant, with water being the only byproduct.[1]

Step 2: Oxidation to the Ketone

-

To the prepared oxidant, add the reactant 4-(4'-n-pentylcyclohexyl)cyclohexanol.

-

Use N-methylpyrrolidinone as the solvent.

-

Heat the reaction mixture to 90°C and maintain this temperature for 5 hours.

-

Monitor the reaction progress using gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent (N-methylpyrrolidinone) can be removed by vacuum distillation and recycled.

-

Extract the product with petroleum ether.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate to obtain the final product, 4-(4'-n-pentylcyclohexyl)cyclohexanone.

This method reports a yield of up to 91.0% for a similar compound.[1]

Influence on Nematic Liquid Crystal Mixture Properties